

(+)-Jalapinolic acid stereochemistry and its significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Jalapinolic acid

Cat. No.: B1239673

[Get Quote](#)

An In-Depth Technical Guide to **(+)-Jalapinolic Acid**: Stereochemistry and Significance

Introduction

(+)-Jalapinolic acid, a saturated hydroxy fatty acid, is a naturally occurring compound found in various plant species, including those of the Convolvulaceae family (e.g., *Ipomoea stans*) and *Cuscuta chinensis*.^[1] As a member of the lipid class of molecules, its structure and stereochemistry are crucial to its function and interactions within biological systems. This technical guide provides a detailed overview of the stereochemical properties of **(+)-Jalapinolic acid**, its known biological significance, and the experimental protocols used for its analysis. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Part 1: Stereochemistry and Physicochemical Properties

The precise three-dimensional arrangement of atoms, or stereochemistry, is a defining characteristic of **(+)-Jalapinolic acid**. This chirality dictates its biological activity and interaction with enzymes and receptors.

Absolute Configuration

(+)-Jalapinolic acid is systematically named (11S)-11-hydroxyhexadecanoic acid.^[1] This nomenclature specifies:

- Hexadecanoic acid: A 16-carbon saturated fatty acid backbone (palmitic acid).
- 11-hydroxy: A hydroxyl (-OH) group is attached to the 11th carbon atom.
- (11S): The chiral center at the 11th carbon has an S configuration according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is responsible for its dextrorotatory ("+") optical activity.

The chemical structure is as follows: CH3(CH2)4CH(OH)(CH2)9COOH

Physicochemical Data

The key chemical and physical properties of **(+)-Jalapinolic acid** are summarized below. These data are essential for its identification, purification, and use in experimental settings.

Property	Value	Source
Molecular Formula	<chem>C16H32O3</chem>	[1]
Molecular Weight	272.42 g/mol	[1]
IUPAC Name	(11S)-11-hydroxyhexadecanoic acid	[1]
Synonyms	(11S)-Jalapinolic acid, 11S-hydroxy-hexadecanoic acid, Buiolic acid	[1]
InChIKey	<chem>YNQGVRJFSHTULP-HNNXBMFYSA-N</chem>	[1]
SMILES	<chem>CCCCC--INVALID-LINK--O</chem>	[1]
Classification	Fatty Acyls > Hydroxy fatty acids	[1]
Solubility	Practically insoluble in water; very hydrophobic	[2]

Part 2: Biological Significance and Therapeutic Potential

While specific signaling pathways for **(+)-Jalapinolic acid** are not extensively documented, its structural class—hydroxy fatty acids—and their derivatives are known to possess significant biological activities.

Role as a Lipid Mediator Precursor

Hydroxy fatty acids are fundamental components of more complex lipids. A recently identified class of lipids, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), have demonstrated notable anti-diabetic and anti-inflammatory effects.^{[3][4]} **(+)-Jalapinolic acid** serves as a potential precursor for the biosynthesis of specific FAHFAs. The esterification of its hydroxyl group with another fatty acid would yield a FAHFA, and the inherent (11S) stereochemistry would be a critical determinant of the resulting molecule's bioactivity. These FAHFAs are recognized as important endogenous signaling molecules that can modulate glucose metabolism and inflammatory responses.^{[3][4]}

General Roles of Hydroxy Fatty Acids

As a long-chain hydroxy fatty acid, **(+)-Jalapinolic acid** is involved in lipid metabolism.^[5] Such molecules can serve as energy sources or be incorporated into cellular membranes, potentially influencing membrane stability and fluidity.^[5] The stereochemistry of hydroxy fatty acids is known to be critical for their function; for instance, the stereoisomer of 2-hydroxy palmitic acid is crucial for regulating glucose uptake and lipogenesis.^[6] This underscores the importance of the (11S) configuration of jalapinolic acid for its yet-to-be-discovered specific biological roles.

Part 3: Experimental Protocols

The analysis and characterization of **(+)-Jalapinolic acid** require precise methodologies, particularly for confirming its stereochemistry.

Protocol: Stereochemical Determination via Chiral Derivatization and LC-MS

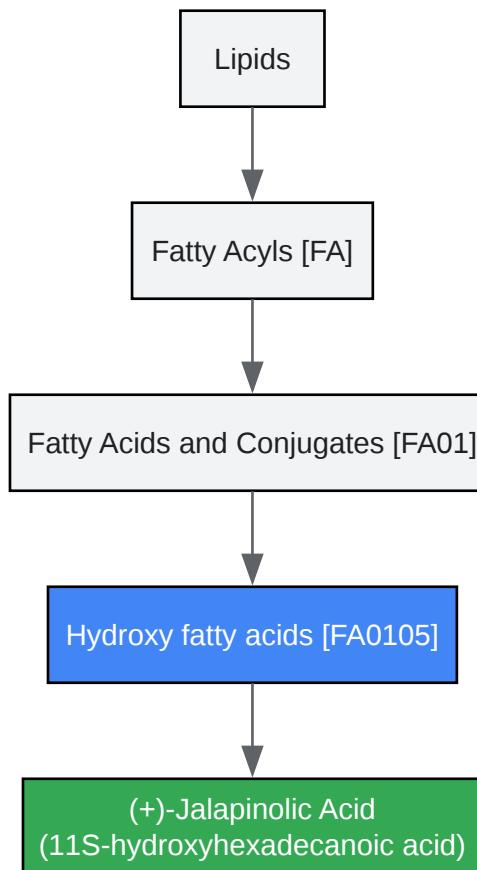
Modern analytical techniques allow for the accurate determination of the absolute configuration of hydroxy fatty acids from complex mixtures, avoiding the need for laborious purification and

crystallization.[\[6\]](#)[\[7\]](#)

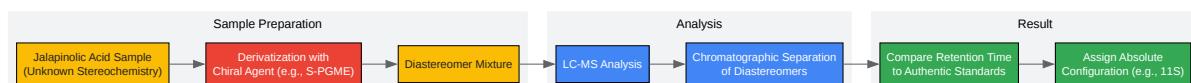
Objective: To determine the absolute stereochemistry of the hydroxyl group in jalapinolic acid.

Methodology:

- Derivatization: The carboxylic acid moiety of jalapinolic acid is reacted with a chiral derivatizing agent, such as (R)- or (S)-phenylglycine methyl ester (PGME). This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated chromatographically.
- Sample Preparation: The jalapinolic acid sample (either pure or a crude extract) is dissolved in an appropriate aprotic solvent. The chiral derivatizing agent (e.g., S-PGME) is added along with a coupling agent (e.g., a carbodiimide) to facilitate the amide bond formation. The reaction is allowed to proceed to completion.
- LC-MS Analysis: The resulting mixture of diastereomers is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
 - Chromatography: A standard reverse-phase column (e.g., C18) is used. The diastereomeric derivatives are separated based on their differential interactions with the stationary phase. The elution order of the diastereomers is key to the assignment.
 - Mass Spectrometry: A mass spectrometer (e.g., QTOF-MS) is used as the detector to confirm the mass of the derivatized products and provide sensitive quantitation.[\[3\]](#)
- Stereochemical Assignment: By comparing the retention time of the unknown sample's derivative to the retention times of authentic (R)- and (S)- standards derivatized with the same chiral agent, the absolute configuration can be unambiguously assigned. For example, if the S-PGME derivative of the sample co-elutes with the S-PGME derivative of an authentic (11S)-11-hydroxyhexadecanoic acid standard, its configuration is confirmed as S.[\[6\]](#)


Protocol: General Quantitation in Biological Samples

Objective: To extract and quantify jalapinolic acid from a biological matrix (e.g., plant tissue, adipose tissue).


Methodology:

- **Homogenization & Extraction:** The tissue sample is homogenized in a solvent system designed for lipid extraction, typically a chloroform/methanol mixture or a solid-phase extraction (SPE) protocol tailored for fatty acids. An internal standard (e.g., a deuterated version of the analyte) should be added at the start to correct for extraction losses.
- **Hydrolysis (Optional):** If jalapinolic acid is expected to be present in esterified forms (e.g., within triglycerides or FAHFAs), a saponification (alkaline hydrolysis) step is required to release the free fatty acid.
- **Purification:** The lipid extract is washed and may be further purified using SPE to isolate the free fatty acid fraction and remove interfering substances.
- **LC-MS/MS Analysis:** Quantitation is performed using a high-sensitivity LC-tandem mass spectrometry (LC-MS/MS) system.
 - **Chromatography:** A reverse-phase column separates jalapinolic acid from other fatty acids.
 - **Mass Spectrometry:** The analysis is typically run in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
- **Data Analysis:** A calibration curve is generated using certified standards, and the concentration of jalapinolic acid in the original sample is calculated based on the peak area ratio relative to the internal standard.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Hierarchical classification of **(+)-Jalapinolic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for stereochemical determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 11-Hydroxyhexadecanoic acid (HMDB0112189) [hmdb.ca]
- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611) - FooDB [foodb.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- To cite this document: BenchChem. [(+)-Jalapinolic acid stereochemistry and its significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239673#jalapinolic-acid-stereochemistry-and-its-significance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com